molecular formula C19H20N2O3 B2391018 N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide CAS No. 2094366-98-8

N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide

货号 B2391018
CAS 编号: 2094366-98-8
分子量: 324.38
InChI 键: RPBJVNYNSZGQNI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor that has shown promising results in the treatment of non-small cell lung cancer (NSCLC) patients with T790M mutation.

作用机制

N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide is a selective and irreversible inhibitor of EGFR tyrosine kinase that targets the T790M mutation. EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, survival, and differentiation. Mutations in EGFR, such as T790M, can lead to the constitutive activation of the receptor, which promotes cancer cell growth and survival. N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide binds irreversibly to the ATP-binding site of EGFR, inhibiting its activity and leading to cancer cell death.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide has been shown to have potent antitumor activity in preclinical and clinical studies. In addition to its selective inhibition of EGFR tyrosine kinase, N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide has been shown to induce apoptosis, inhibit angiogenesis, and enhance the immune response against cancer cells. N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide has also been shown to have a favorable safety profile, with minimal toxicity in preclinical and clinical studies.

实验室实验的优点和局限性

N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide has several advantages for lab experiments, including its selectivity for the T790M mutation, its irreversible binding to EGFR, and its favorable safety profile. However, N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide also has limitations, including the development of resistance in some patients, the need for a biopsy to confirm the presence of T790M mutation, and the high cost of the drug.

未来方向

For the research on N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide include the development of combination therapies to overcome resistance, the identification of biomarkers to predict response to the drug, the investigation of the drug's efficacy in other types of cancer, and the exploration of the drug's potential for use in combination with immunotherapy. Additionally, further studies are needed to understand the long-term safety and efficacy of N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide in NSCLC patients.

合成方法

N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide is synthesized by a multistep process that involves the reaction of 4-(2-oxoazetidin-1-yl)phenol with 2-bromoethylbenzene in the presence of a palladium catalyst to form N-(2-ethylphenyl)-4-(2-oxoazetidin-1-yl)phenol. This intermediate is then reacted with chloroacetyl chloride in the presence of a base to form N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide, which is the final product.

科学研究应用

N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC patients with T790M mutation. In a phase I clinical trial, N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide showed a response rate of 51% in patients with T790M mutation and a median progression-free survival of 9.6 months. In a phase II trial, N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide showed a response rate of 61% in T790M-positive NSCLC patients and a median progression-free survival of 12.4 months. These results led to the approval of N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide by the US Food and Drug Administration (FDA) in 2015 for the treatment of NSCLC patients with T790M mutation.

属性

IUPAC Name

N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-2-14-5-3-4-6-17(14)20-18(22)13-24-16-9-7-15(8-10-16)21-12-11-19(21)23/h3-10H,2,11-13H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBJVNYNSZGQNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)N3CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。